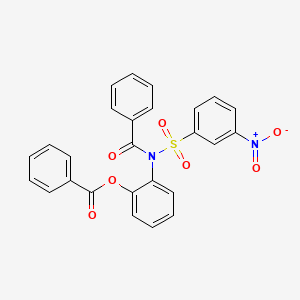

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate

Description

Properties

IUPAC Name |

[2-[benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O7S/c29-25(19-10-3-1-4-11-19)27(36(33,34)22-15-9-14-21(18-22)28(31)32)23-16-7-8-17-24(23)35-26(30)20-12-5-2-6-13-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKKLDXYBBPRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

Formation of the Benzamido Intermediate: This step involves the reaction of benzoic acid with an amine to form a benzamido compound.

Sulfonylation: The benzamido intermediate is then reacted with a sulfonyl chloride derivative, such as 3-nitrophenyl sulfonyl chloride, under basic conditions to form the sulfonylated benzamido compound.

Esterification: Finally, the sulfonylated benzamido compound is esterified with phenol or a phenol derivative to form the final product, 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: This compound serves as a building block for more complex molecules, facilitating various synthetic pathways.

- Chemical Reactions: It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for laboratory applications.

Biology

- Biological Activity: Initial studies suggest potential antimicrobial and anticancer properties. For instance, derivatives of similar structures have shown significant cytotoxic effects against breast cancer cell lines at concentrations as low as 10 µM.

- Cellular Effects: The specific effects on cellular processes are still under investigation, but there is potential for influencing cell signaling pathways and gene expression.

Medicine

- Therapeutic Applications: The compound is being explored for its potential in drug development, particularly in creating new therapeutic agents targeting cancer and inflammatory conditions .

- Case Studies:

- Anticancer Activity: In vitro studies indicate that related compounds can significantly reduce tumor cell viability.

- Anti-inflammatory Response: Animal models have demonstrated reduced swelling and pain when treated with similar compounds, indicating their therapeutic potential.

Industry

- Material Development: The compound is utilized in the development of new materials and as a catalyst in various chemical processes, enhancing efficiency and effectiveness in industrial applications.

Structure-Activity Relationship Studies

Recent investigations into the structure-activity relationship (SAR) have indicated that modifications to the nitrophenyl group can significantly influence the biological efficacy of the compound. This ongoing research aims to enhance activity while minimizing toxicity through strategic chemical modifications .

Mechanism of Action

The mechanism of action of 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis and Structural Similarities

A comparative analysis of functional groups and structural motifs is critical to understanding the unique properties of the target compound.

Key Observations :

- Sulfones are associated with anti-inflammatory and anticancer properties .

- The phenyl benzoate ester in the target compound may improve lipophilicity compared to hydroxyl-containing analogs (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide), influencing membrane permeability .

Sulfone-Containing Compounds

For example:

- Anti-inflammatory activity : Sulfonyl groups stabilize protein-ligand interactions in enzyme inhibition (e.g., COX-2) .

Nitro Group Contributions

The nitro groups on the phenyl ring may enhance electrophilicity, enabling interactions with biological nucleophiles (e.g., thiols in enzymes). However, nitro groups can also confer toxicity risks, necessitating careful structure-activity relationship (SAR) studies .

Biological Activity

2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in drug development, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzamide moiety with a nitrophenyl sulfonyl group, which plays a crucial role in its biological activity. The structural formula can be represented as follows:

This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate have shown promising anticancer activity. For instance, studies have demonstrated that related nitrophenyl sulfonamide derivatives inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Inhibition of cell cycle progression |

| Compound B | MCF-7 | 8.2 | Induction of apoptosis |

| 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate | TBD | TBD | TBD |

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has also been investigated. Similar compounds have been found to reduce pro-inflammatory cytokine production and inhibit pathways such as NF-κB, which are critical in inflammatory responses.

Table 2: Anti-inflammatory Activity

| Compound | Model | Effect | Reference |

|---|---|---|---|

| Compound C | LPS-induced model | Decreased TNF-α levels | |

| 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate | TBD | TBD | TBD |

The precise mechanism of action for 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate is not fully elucidated. However, it is hypothesized that the compound interacts with key biomolecules through:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in cancer progression or inflammatory pathways.

- Gene Expression Modulation : Altering the expression levels of genes associated with cell proliferation and apoptosis.

Case Studies

- Anticancer Activity in vitro : A study conducted on breast cancer cell lines demonstrated that similar nitrophenyl sulfonamide derivatives could reduce cell viability significantly at concentrations as low as 10 µM, suggesting a strong cytotoxic effect against tumor cells.

- Anti-inflammatory Response : In an animal model of acute inflammation, administration of related compounds resulted in a marked reduction in swelling and pain, indicating their potential use in treating inflammatory conditions.

Research Findings

Recent investigations have focused on synthesizing and evaluating various derivatives of this compound to enhance its biological activity while minimizing toxicity. The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can significantly affect the compound's efficacy.

Table 3: Structure-Activity Relationship Studies

Q & A

Q. What are the established synthetic routes for 2-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Sulfonylation of 3-nitrobenzenesulfonyl chloride with a benzamide precursor under basic conditions (e.g., triethylamine in anhydrous DCM at 0–5°C) .

- Step 2: Coupling the sulfonamide intermediate with phenyl benzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF, 24h, room temperature) .

- Optimization: Reaction efficiency depends on stoichiometric ratios (1:1.2 for sulfonylation), solvent polarity (DMF > THF for amidation), and temperature control to minimize hydrolysis . Analytical validation via HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2 ppm).

- ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 55–60 ppm) groups .

- Mass Spectrometry (HRMS): Exact mass matches theoretical [M+H]⁺ (e.g., m/z 493.0524 for C₂₅H₁₇N₂O₇S⁺) .

- X-ray Crystallography: Resolves bond angles and torsional strain in the sulfonamide-benzamide linkage (e.g., P2₁/c space group, monoclinic system) .

Advanced Research Questions

Q. What strategies mitigate conflicting data in biological activity studies (e.g., IC₅₀ variability)?

Methodological Answer: Discrepancies often arise from:

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h). Standardize protocols using CLSI guidelines .

- Compound Stability: Degradation in DMSO stock solutions (e.g., >1 week at −20°C). Monitor purity via LC-MS before assays .

- Structural Analogues: Compare activity with derivatives (e.g., 3-chloro or 4-methoxy substitutions) to identify pharmacophore requirements .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to BCL-2 (PDB ID: 4AQ3) using Lamarckian genetic algorithms. Key interactions:

- Sulfonyl oxygen with Arg104 (hydrogen bonding).

- Nitrophenyl group in hydrophobic pocket (ΔG ≈ −9.2 kcal/mol) .

- MD Simulations (GROMACS): Assess binding stability over 100 ns (RMSD <2.0 Å confirms stable docking) .

Q. What analytical techniques resolve byproduct formation during scale-up synthesis?

Methodological Answer:

- Byproduct Identification:

- LC-MS/MS detects sulfonamide hydrolysis products (e.g., m/z 215.03 for 3-nitrobenzenesulfonic acid) .

- Mitigation:

- Use scavengers (e.g., polymer-bound dimethylamine to trap activated intermediates).

- Optimize stoichiometry (1.05 eq. of coupling agent reduces residual reagents) .

Key Recommendations for Researchers

- Synthesis: Prioritize anhydrous conditions and real-time monitoring via FTIR (e.g., carbonyl peak at 1680 cm⁻¹) .

- Biological Studies: Include positive controls (e.g., ABT-199 for BCL-2 assays) and validate target engagement via SPR .

- Data Reproducibility: Archive raw spectra/chromatograms in FAIR-compliant repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.